molecular formula C13H22Cl2N6S B12771123 Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride CAS No. 103140-97-2

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride

Cat. No.: B12771123
CAS No.: 103140-97-2
M. Wt: 365.3 g/mol
InChI Key: FHGXQTDBHURDPW-UHFFFAOYSA-N
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Description

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride is a complex organic compound that features a guanidine group linked to an imidazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride typically involves multi-step organic reactions. One common route includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate arylhydrazinecarbonitriles in dichloromethane at ambient temperature . This yields intermediate compounds that can be further modified to introduce the guanidine and pentyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.

Scientific Research Applications

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methyl-1H-imidazole and 4-methyl-1H-imidazole share structural similarities.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related.

Uniqueness

What sets Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

103140-97-2

Molecular Formula

C13H22Cl2N6S

Molecular Weight

365.3 g/mol

IUPAC Name

1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride

InChI

InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H

InChI Key

FHGXQTDBHURDPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl

Origin of Product

United States

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